5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine
Overview
Description
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of a fluoro and methoxycarbonyl group on the phenyl ring, along with a hydroxyl group on the pyrimidine ring, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine typically involves multi-step organic synthesis. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-pyrimidone.
Reduction: Formation of 5-(4-Fluoro-3-hydroxymethylphenyl)-2-hydroxypyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluoro and methoxycarbonyl groups enhances its binding affinity and specificity towards the target enzymes. The pathways involved may include inhibition of key metabolic enzymes, leading to disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-2-hydroxypyrimidine: Lacks the methoxycarbonyl group, which may affect its reactivity and binding properties.
5-(3-Methoxycarbonylphenyl)-2-hydroxypyrimidine: Lacks the fluoro group, which may influence its electronic properties and interactions with molecular targets.
5-(4-Methoxyphenyl)-2-hydroxypyrimidine: Lacks both the fluoro and methoxycarbonyl groups, resulting in different chemical and biological properties.
Uniqueness
The presence of both the fluoro and methoxycarbonyl groups in 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyrimidine makes it unique compared to its analogs
Properties
IUPAC Name |
methyl 2-fluoro-5-(2-oxo-1H-pyrimidin-5-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-18-11(16)9-4-7(2-3-10(9)13)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMHSZOMOOJKIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)N=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686860 | |
Record name | Methyl 2-fluoro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111104-18-7 | |
Record name | Methyl 5-(1,2-dihydro-2-oxo-5-pyrimidinyl)-2-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111104-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-fluoro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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